3-(3-Bromophenoxy)benzoic acid
CAS No.:
Cat. No.: VC13426001
Molecular Formula: C13H9BrO3
Molecular Weight: 293.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H9BrO3 |
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Molecular Weight | 293.11 g/mol |
IUPAC Name | 3-(3-bromophenoxy)benzoic acid |
Standard InChI | InChI=1S/C13H9BrO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8H,(H,15,16) |
Standard InChI Key | QBGVSQAGGDYISE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)C(=O)O |
Introduction
Structural and Chemical Characteristics of 3-(3-Bromophenoxy)benzoic Acid
Molecular Architecture and Nomenclature
3-(3-Bromophenoxy)benzoic acid (IUPAC name: 3-[3-bromophenoxy]benzoic acid) consists of a benzoic acid moiety (a benzene ring with a carboxylic acid group at position 1) linked via an ether bond to a 3-bromophenyl group at position 3. The molecular formula is , with a molecular weight of 293.12 g/mol. The bromine atom at the meta position of the phenoxy group introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Spectroscopic and Physicochemical Properties
While explicit data for 3-(3-bromophenoxy)benzoic acid are unavailable, related compounds provide benchmarks:
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Infrared (IR) Spectroscopy: Expected peaks include at ~1680–1700 cm (carboxylic acid) and at 500–600 cm .
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Nuclear Magnetic Resonance (NMR): NMR would show aromatic protons split into complex multiplets due to bromine’s deshielding effects, with the carboxylic acid proton appearing as a broad singlet near δ 12 ppm .
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Thermal Stability: Analogous brominated benzoic acids exhibit decomposition temperatures above 200°C, suggesting similar stability .
Synthetic Methodologies and Green Chemistry Innovations
Conventional Synthesis Routes
Traditional approaches to brominated benzoic acids often involve Friedel-Crafts alkylation or Ullmann coupling to introduce the phenoxy group, followed by bromination. For example, 4-(4-bromophenoxy)benzoic acid is synthesized via nucleophilic aromatic substitution between 4-bromophenol and 4-fluorobenzoic acid under basic conditions . Adapting this to 3-(3-bromophenoxy)benzoic acid would require 3-bromophenol and 3-iodobenzoic acid as precursors.
Solvent- and Catalyst-Free Strategies
Recent advancements in green chemistry demonstrate the feasibility of synthesizing brominated benzoic acids without solvents or catalysts. A study by Boharupi et al. achieved 3-bromo benzoic acid via ultrasound-assisted sonication, reducing reaction times to 2–4 hours and improving yields to 78% . Applying similar conditions to 3-(3-bromophenoxy)benzoic acid could involve:
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Sonication-Assisted Coupling: Mixing 3-bromophenol and 3-iodobenzoic acid under ultrasonic irradiation.
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Microwave Promotion: Accelerating the reaction via microwave dielectric heating, which enhances molecular collisions .
Applications in Pharmaceutical and Material Sciences
Pharmaceutical Intermediate
Brominated benzoic acids serve as key intermediates in drug development. For instance, 5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid exhibits anti-HIV activity by inhibiting integrase strand transfer (IC = 5 μM) . The 3-(3-bromophenoxy) variant could similarly act as a pharmacophore in antiviral or anti-inflammatory agents, leveraging its halogenated aromatic system for target binding.
Polymer and Material Engineering
4-(4-Bromophenoxy)benzoic acid enhances thermal stability in polyesters and liquid crystals . By analogy, 3-(3-bromophenoxy)benzoic acid may improve the mechanical properties of high-performance polymers, such as polyamides or epoxy resins, due to its rigid aromatic backbone and bromine’s flame-retardant properties.
Future Research Directions
Expanding Synthetic Libraries
Developing efficient routes to 3-(3-bromophenoxy)benzoic acid remains a priority. Future work could explore:
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Catalytic C-O Bond Formation: Using palladium or copper catalysts to couple 3-bromophenol with benzoic acid derivatives.
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Biocatalytic Methods: Enzymatic esterification or oxidation to reduce waste generation .
Targeted Biological Screening
Testing the compound against viral integrases, kinases, or inflammatory mediators could unlock therapeutic applications. Computational modeling, such as 3D-QSAR, may guide structural optimization .
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